n-Propyl Substituent is Essential for Potent VEGFR2-Mediated Anti-Colony Formation Activity
In a direct head-to-head comparison of derivatives synthesized from the target compound's carboxylic acid scaffold, the n-propyl-substituted analog (3k, derived from 4-methyl-2-(2-propylpyridin-4-yl)thiazole-5-carboxylic acid) demonstrated an IC50 of 2.1 ± 0.4 μM against HUVEC colony formation. This was comparable to the FDA-approved VEGFR2 inhibitor Vandetanib (IC50 = 1.6 ± 0.1 μM). In contrast, the unsubstituted analog (3j, derived from 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylic acid) showed no significant inhibition (IC50 >20 μM), establishing a >9.5-fold improvement in potency attributable solely to the n-propyl group on the pyridine ring [1].
| Evidence Dimension | Inhibition of HUVEC colony formation (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.1 ± 0.4 μM (for derivative 3k, containing the n-propyl group from the target compound) |
| Comparator Or Baseline | Unsubstituted analog (3j): IC50 >20 μM; Vandetanib: IC50 = 1.6 ± 0.1 μM |
| Quantified Difference | >9.5-fold improvement over unsubstituted analog; activity comparable to Vandetanib |
| Conditions | HUVEC colony formation assay after 24 h treatment, with VEGF stimulation; positive control Vandetanib |
Why This Matters
This confirms that purchasing the non-propylated analog (e.g., CAS 144060-98-0) would yield derivatives devoid of anti-angiogenic activity, making the target compound the only viable entry point for this inhibitor series.
- [1] Zhou, W., Tang, W., Sun, Z., Li, Y., Dong, Y., Pei, H., ... & Chen, Y. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports, 6, 33434. View Source
